3-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one
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Overview
Description
3-[6-(4-BENZYLPIPERIDIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(4-BENZYLPIPERIDIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include modified quinazoline derivatives with altered pharmacological profiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-BENZYLPIPERIDIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the piperidine core but lacks the quinazoline structure.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another piperidine derivative with different functional groups.
Uniqueness: 3-[6-(4-BENZYLPIPERIDIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a quinazoline core with a benzylpiperidine moiety, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H31N3O3/c30-24(28-17-14-21(15-18-28)19-20-9-3-1-4-10-20)13-5-2-8-16-29-25(31)22-11-6-7-12-23(22)27-26(29)32/h1,3-4,6-7,9-12,21H,2,5,8,13-19H2,(H,27,32) |
InChI Key |
FBWRJZNLXTVCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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